1-allyl-3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile
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Overview
Description
3’-AMINO-2-OXO-1-(PROP-2-EN-1-YL)-1,2,6’,7’,8’,8’A-HEXAHYDRO-2’H-SPIRO[INDOLE-3,1’-NAPHTHALENE]-2’,2’,4’-TRICARBONITRILE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3’-AMINO-2-OXO-1-(PROP-2-EN-1-YL)-1,2,6’,7’,8’,8’A-HEXAHYDRO-2’H-SPIRO[INDOLE-3,1’-NAPHTHALENE]-2’,2’,4’-TRICARBONITRILE involves multiple steps and specific reaction conditions. One common synthetic route involves the reaction of phthalic anhydride, hydrazine hydrate, 5-nitro-1H-indole-3-carboxaldehyde, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as 1,8-diazabicyclo[5,4,0]undec-7-enium acetate . The reaction proceeds through nucleophilic addition, dehydration, and cyclization steps to form the desired spiro compound.
Chemical Reactions Analysis
3’-AMINO-2-OXO-1-(PROP-2-EN-1-YL)-1,2,6’,7’,8’,8’A-HEXAHYDRO-2’H-SPIRO[INDOLE-3,1’-NAPHTHALENE]-2’,2’,4’-TRICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
3’-AMINO-2-OXO-1-(PROP-2-EN-1-YL)-1,2,6’,7’,8’,8’A-HEXAHYDRO-2’H-SPIRO[INDOLE-3,1’-NAPHTHALENE]-2’,2’,4’-TRICARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3’-AMINO-2-OXO-1-(PROP-2-EN-1-YL)-1,2,6’,7’,8’,8’A-HEXAHYDRO-2’H-SPIRO[INDOLE-3,1’-NAPHTHALENE]-2’,2’,4’-TRICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
3’-AMINO-2-OXO-1-(PROP-2-EN-1-YL)-1,2,6’,7’,8’,8’A-HEXAHYDRO-2’H-SPIRO[INDOLE-3,1’-NAPHTHALENE]-2’,2’,4’-TRICARBONITRILE can be compared with other indole derivatives, such as:
Indole-3-carboxaldehyde: Known for its antimicrobial and anticancer activities.
Indole-3-acetic acid: A plant hormone with various biological functions.
5-Nitro-1H-indole-3-carboxaldehyde: Used in the synthesis of other bioactive compounds.
Properties
Molecular Formula |
C23H19N5O |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-amino-2'-oxo-1'-prop-2-enylspiro[4a,5,6,7-tetrahydronaphthalene-4,3'-indole]-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C23H19N5O/c1-2-11-28-19-10-6-5-9-18(19)23(21(28)29)17-8-4-3-7-15(17)16(12-24)20(27)22(23,13-25)14-26/h2,5-7,9-10,17H,1,3-4,8,11,27H2 |
InChI Key |
ZNGKIVGFDJUHRB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N |
Origin of Product |
United States |
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